4-((5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methyl)morpholine hydrochloride
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Overview
Description
4-((5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methyl)morpholine hydrochloride is a complex organic compound that features a boron-containing dioxaborolane ring, a pyridine ring, and a morpholine ring
Mechanism of Action
Target of Action
It is known that boronic acid derivatives, such as at14403, are often used in organic synthesis and catalysis
Mode of Action
The mode of action of AT14403 involves its interaction with its targetsFor example, they can undergo borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . They can also participate in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
Biochemical Pathways
Given its chemical properties, it is likely involved in pathways related to organic synthesis and catalysis .
Pharmacokinetics
It is known that the compound is a solid at room temperature and is soluble in organic solvents such as chloroform, ether, and dichloromethane . It is also known to be stable under normal conditions but may hydrolyze in a humid environment .
Result of Action
As a boronic acid derivative, it is likely to participate in various chemical reactions, leading to the formation of new compounds .
Action Environment
The action, efficacy, and stability of AT14403 can be influenced by environmental factors. For instance, it is stable under normal conditions but may hydrolyze in a humid environment . Therefore, it should be stored in a dry, cool place, away from moisture .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methyl)morpholine hydrochloride typically involves multiple steps. One common approach is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyridine under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
4-((5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methyl)morpholine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield boronic acids, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
4-((5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methyl)morpholine hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and catalysts.
Comparison with Similar Compounds
Similar Compounds
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
- Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Uniqueness
What sets 4-((5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methyl)morpholine hydrochloride apart from similar compounds is its unique combination of functional groups, which provides a distinct set of chemical properties and reactivity. This makes it particularly valuable in specialized applications where other compounds may not be as effective .
Properties
IUPAC Name |
4-[[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]methyl]morpholine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BN2O3.ClH/c1-15(2)16(3,4)22-17(21-15)13-5-6-14(18-11-13)12-19-7-9-20-10-8-19;/h5-6,11H,7-10,12H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYHRBSMMFWHDSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)CN3CCOCC3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26BClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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